6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene 6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene
Brand Name: Vulcanchem
CAS No.: 184885-74-3
VCID: VC18339236
InChI: InChI=1S/C14H18Br2/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6H2,1-4H3
SMILES:
Molecular Formula: C14H18Br2
Molecular Weight: 346.10 g/mol

6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

CAS No.: 184885-74-3

Cat. No.: VC18339236

Molecular Formula: C14H18Br2

Molecular Weight: 346.10 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene - 184885-74-3

Specification

CAS No. 184885-74-3
Molecular Formula C14H18Br2
Molecular Weight 346.10 g/mol
IUPAC Name 6,7-dibromo-1,1,4,4-tetramethyl-2,3-dihydronaphthalene
Standard InChI InChI=1S/C14H18Br2/c1-13(2)5-6-14(3,4)10-8-12(16)11(15)7-9(10)13/h7-8H,5-6H2,1-4H3
Standard InChI Key QERFRLDJQXJZBC-UHFFFAOYSA-N
Canonical SMILES CC1(CCC(C2=CC(=C(C=C21)Br)Br)(C)C)C

Introduction

Structural and Physical Properties

The compound features a fused bicyclic scaffold with four methyl groups at the 1,1,4,4 positions and bromine atoms at the 6,7 positions. Key physical properties include:

PropertyValueSource
Molecular FormulaC₁₄H₁₈Br₂
Molecular Weight346.10 g/mol
Boiling Point210–215°C
Density1.165 g/cm³ (predicted)
SolubilityInsoluble in water; miscible with ethers, alcohols, ketones
Physical StateYellow solid (crude) or colorless to light yellow liquid (purified)

The steric hindrance from the tetramethyl groups directs bromination to the 6,7 positions, as confirmed by X-ray crystallography studies of analogous compounds .

Synthesis and Optimization

The synthesis involves bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene under controlled conditions:

Procedure:

  • Reactants: 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, bromine (Br₂), iron powder (catalyst), iodine (I₂) in dichloromethane (DCM).

  • Conditions: Reaction at 0–20°C under nitrogen atmosphere for 2 hours.

  • Yield: 86% after purification via column chromatography.

Industrial Scaling:

  • Larger-scale production uses bromine in carbon tetrachloride (CCl₄) or chloroform (CHCl₃) with rigorous temperature control to prevent polybromination .

Chemical Reactivity and Derivatives

The bromine atoms enable diverse functionalization:

Substitution Reactions

  • Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH₃) replaces bromine with methoxy groups in polar aprotic solvents.

  • Cyanation: Reaction with CuCN in DMF yields 6,7-dicyano derivatives (84% yield), critical for porphyrin synthesis .

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces bromine to hydrogen, regenerating the parent hydrocarbon.

  • Oxidation: KMnO₄ in acidic conditions forms naphthoquinones, useful in electrochemistry .

Applications in Research and Industry

Photodynamic Therapy (PDT)

The compound is a precursor to tetrabenzotriazaporphyrins (TBTAPs), which exhibit strong absorption in the near-infrared region for cancer PDT .

Stem Cell Differentiation

Synthetic retinoid derivatives derived from this compound induce differentiation in embryonic stem cells, with IC₅₀ values comparable to all-trans retinoic acid .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
6,7-Dicyano-1,1,4,4-tetramethyl derivativeElectron-withdrawing cyano groupsPorphyrin macrocycles
6,7-Dimethoxy-1,1,4,4-tetramethyl derivativeMethoxy groups enhance redox stabilityBattery redox shuttles
1,1,4,4-Tetramethyl parent hydrocarbonLacks bromine; lower reactivitySolvent additive

The tetramethyl groups induce steric and electronic effects that favor 6,7-bromination. Computational studies (DFT) show a 12 kcal/mol preference for bromination at these positions over alternatives . In biological systems, the compound’s lipophilicity facilitates membrane penetration, targeting nuclear receptors in stem cells .

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